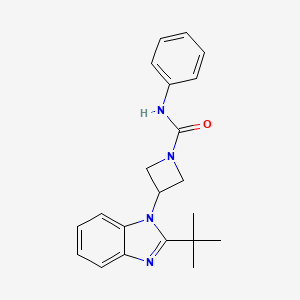

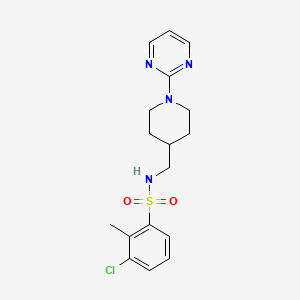

![molecular formula C7H7N3O2 B2439775 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 939979-42-7](/img/structure/B2439775.png)

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol is a member of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol involves the reaction of diethyl malonate with the aminopyrazole derivative. This reaction yields 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol. Chlorination of this compound with phosphorus oxychloride provides the corresponding dichloro-derivative .Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The family of pyrazolo[1,5-A]pyrimidines (PPs) includes compounds like 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol (PPs 4a–g). These PPs are strategic for optical applications due to their:

- Solid-State Emission Intensities : Certain PPs allow for good solid-state emission intensities, making them suitable for designing solid-state emitters .

Antioxidant Activity

Research has shown that pyrazolo[1,5-A]pyrimidine derivatives, including 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol, exhibit good to high antioxidant activities. These compounds can scavenge free radicals, making them potentially valuable in health-related applications .

PI3K Inhibitors

The design and synthesis of pyrazolo[1,5-A]pyrimidines have led to the development of selective PI3K inhibitors. By incorporating a five-six-membered ring, similar to pan-inhibitor GDC-0941, researchers aim to enhance selectivity for specific isoforms, such as PI3K δ .

Versatile Structural Modifications

The synthesis route of pyrazolo[1,5-A]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7. Researchers can tailor these compounds for specific applications, such as chelating agents or drug candidates .

Material Science

Pyrazolo[1,5-A]pyrimidines may find applications in material science, including organic light-emitting devices (OLEDs), sensors, and functional materials. Their unique properties make them attractive candidates for innovative materials.

Mechanism of Action

Mode of Action

2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol interacts with its target, PI3Kδ, by inhibiting its activity . The overactivity of PI3Kδ causes cellular dysfunctions in many human disorders, for example, inflammatory and autoimmune diseases, including asthma or chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The inhibition of PI3Kδ affects the phosphorylation reaction of the hydroxyl group at the 3-position of the phosphatidylinositol ring . More specifically, it disrupts the catalyzation of the phosphorylation reaction of 4,5-phosphatidylinositol diphosphate (PIP2) to 3,4,5-phosphatidylinositol triphosphate (PIP3) .

Result of Action

The inhibition of PI3Kδ by 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol results in the regulation of the differentiation, proliferation, migration, and survival of immune cells . This can help manage conditions caused by the overactivity of PI3Kδ, such as inflammatory and autoimmune diseases .

Action Environment

The action of 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol can be influenced by various environmental factors. For instance, the compound’s optical properties can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring . .

properties

IUPAC Name |

7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4-2-5-8-6(11)3-7(12)10(5)9-4/h2-3,12H,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWUZZBWNZIWEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)NC(=O)C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678361 |

Source

|

| Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939979-42-7 |

Source

|

| Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

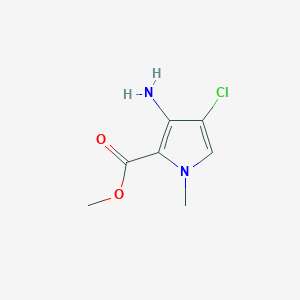

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2439693.png)

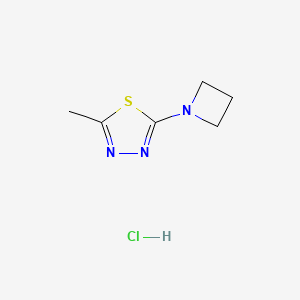

![ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2439695.png)

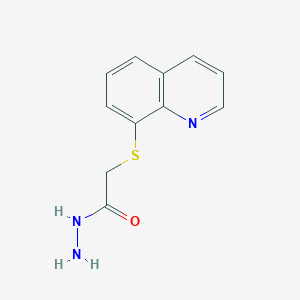

![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)

![4-chloro-N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2439697.png)

![N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2439704.png)

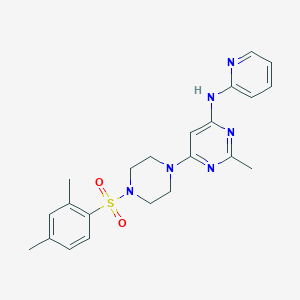

![N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439708.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)